5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl-
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Overview
Description
5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolotriazepines, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of bishydrazide with chloromethyloxadiazole in the presence of ethylenediamine . This reaction proceeds through a series of steps, including cyclization and annulation, to form the desired triazolotriazepine scaffold.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of cost-effective and readily available reagents is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the triazolotriazepine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolotriazepine scaffold.
Scientific Research Applications
5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide hydrochloride
- 3-Methyl-6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-d][1,4]diazepine
Uniqueness
Compared to similar compounds, 5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- stands out due to its specific structural configuration and the presence of a methyl group at the 6th position
Properties
CAS No. |
62170-16-5 |
---|---|
Molecular Formula |
C6H11N5 |
Molecular Weight |
153.19 g/mol |
IUPAC Name |
6-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazepine |
InChI |
InChI=1S/C6H11N5/c1-5-2-3-7-6-9-8-4-11(6)10-5/h4-5,10H,2-3H2,1H3,(H,7,9) |
InChI Key |
YGNJDASCTXIMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NN=CN2N1 |
Origin of Product |
United States |
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